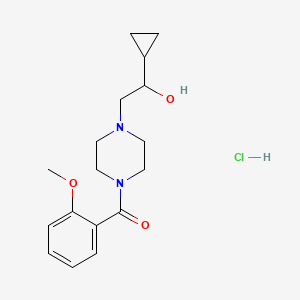

![molecular formula C21H16FNO3S B2532973 1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1706073-45-1](/img/structure/B2532973.png)

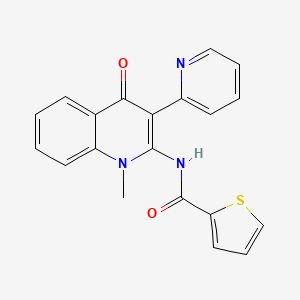

1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one involves several steps that are crucial for the formation of the spiro[isobenzofuran-1(3H),4'-piperidines] structure, which is a common feature in potential central nervous system agents. The synthesis typically starts with the lithiation of a bromobenzhydryl methyl ether, followed by the addition of a piperidone and acid-catalyzed cyclization to form the spiro compound . Further modifications, such as N-dealkylation, can be performed to yield analogues with different substituents, which can significantly affect the biological activity of the compounds .

Molecular Structure Analysis

The molecular structure of these spiro compounds is characterized by the presence of a spiro[isobenzofuran-1(3H),4'-piperidine] moiety. This structural feature is essential for the biological activity of the compounds, as it has been found that optimal antitetrabenazine activity is associated with this moiety when the nitrogen is basic . The introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduces this activity . Stereochemical aspects also play a role in the activity, with cis- and trans-isomers showing different biological effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include metalation, addition reactions, and acid-catalyzed cyclization. The metalation step is often carried out with n-butyllithium, which is then followed by the addition of a piperidone or cyclohexanone derivative . The cyclization step is crucial for forming the spiro framework. Further chemical reactions, such as the addition of aryllithium or aryl Grignard reagents, are used to introduce various aromatic substituents, which can lead to a diverse range of analogues with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these spiro compounds are influenced by their molecular structure. The presence of aromatic substituents and the spiro[isobenzofuran-1(3H),4'-piperidine] core can affect properties such as solubility, melting point, and stability. The compounds generally exhibit significant central nervous system activity, with some being more potent than chlorpromazine in certain paradigms . The introduction of halogen atoms, such as fluorine, can also affect the physical properties, as seen in related compounds like 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, where the presence of intramolecular hydrogen bonding influences the conformation and stability of the molecules .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1'-(5-fluoro-1-benzothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3S/c22-14-5-6-17-13(11-14)12-18(27-17)19(24)23-9-7-21(8-10-23)16-4-2-1-3-15(16)20(25)26-21/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLVJMASNPUHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(S4)C=CC(=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)